3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Lipophilicity XLogP3 Membrane permeability

Triazole fragment libraries exhibit 'flatland' bias, limiting hit expansion in FBDD. This compound overcomes this with Fsp3=0.833 and a cyclohexyl substituent (XLogP3=1.9)-ideal for CNS MPO-compliant SAR. • 4-rotatable-bond amine linker enables systematic PROTAC optimization without stereochemical complexity. • ≥98% purity; stored at 2-8°C for reproducible agrochemical and biochemical assay performance. • In stock for immediate global dispatch.

Molecular Formula C12H22N4
Molecular Weight 222.33 g/mol
Cat. No. B13479982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
Molecular FormulaC12H22N4
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)C2CCCCC2)CCCN
InChIInChI=1S/C12H22N4/c1-16-11(8-5-9-13)14-12(15-16)10-6-3-2-4-7-10/h10H,2-9,13H2,1H3
InChIKeyNBQBRTFTXKTAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine: Compound Class & Structural Identity


3-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1339730-46-9) is a fully synthetic 1,2,4-triazole derivative bearing a cyclohexyl substituent at the 3-position, a methyl group at N1, and a linear primary amine terminated three-carbon chain at the 5-position [1]. The compound belongs to the privileged 1,2,4-triazole pharmacophore class, which is extensively validated in antifungal, antimicrobial, and CNS-targeted drug discovery programmes [2]. With a molecular formula of C₁₂H₂₂N₄ and a molecular weight of 222.33 g·mol⁻¹, it is primarily supplied as a research-grade building block (≥98% purity) for medicinal chemistry and agrochemical exploratory libraries .

Triazole pharmacophore library design
Saturated cyclohexyl core for 3D diversity
Linear primary amine conjugation handle
High-purity research building block

3-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine: Uniqueness over Generic Triazoles


In-class 1,2,4-triazole building blocks are frequently treated as interchangeable by procurement workflows, yet computed physicochemical properties reveal that small structural modifications around the triazole core drive substantial divergence in lipophilicity, fraction sp³ (Fsp3), and conformational flexibility—parameters that directly govern membrane permeability, metabolic stability, and target selectivity in lead optimisation campaigns [1]. The cyclohexyl substituent present in this compound raises the XLogP3 by approximately 2.2 log units relative to the des-cyclohexyl analog (from −0.3 to 1.9) [2], while the linear propan-1-amine side chain introduces an additional rotatable bond compared to the branched or ethyl-linked congeners [3]. These differences are not cosmetic; they alter the compound’s placement in chemical space sufficiently to affect hit expansion, scaffold hopping, and SAR interpretation. The three evidence items below quantify exactly where this compound diverges from its closest commercially available analogs.

Lipophilicity mismatch

Des-cyclohexyl analog is substantially more hydrophilic, shifting the logP outside the range generally associated with passive membrane permeability.

sp³ character mismatch

Des-cyclohexyl analog has lower sp³ fraction, reducing the three-dimensional character that may influence selectivity and library diversity.

Linker flexibility mismatch

Branched amine analogs restrict conformational degrees of freedom, which may alter binding-mode exploration and linker-dependent target engagement.

3-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine: Quantitative Differentiation vs. Closest Analogs


Lipophilicity Boost from Cyclohexyl Substitution

The target compound exhibits a computed XLogP3 of 1.9, compared to −0.3 for the des-cyclohexyl analog 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1250434-48-0) [1][2]. The isopropyl-substituted analog (CAS 1343370-49-9) yields an intermediate XLogP3 of 0.9, while the branched amine congener (CAS 1339897-69-6) reaches 2.0 [3][4]. This 2.2-log-unit span across only two substituent changes demonstrates that the cyclohexyl group is the dominant driver of lipophilicity within this scaffold family, positioning the target compound in a logP window compatible with oral absorption and passive blood-brain barrier penetration (Lipinski range: 0–5) while the des-cyclohexyl analog falls below the lower bound generally associated with acceptable membrane permeability [5].

Lipophilicity (XLogP3)
Head-to-head
Target: 1.9 vs Des-cyclohexyl: −0.3 (Δ +2.2)
Supports oral permeability window
Computed by same algorithm; isopropyl and branched amine also compared
Lipophilicity XLogP3 Membrane permeability CNS drug design

Exceptional Fraction sp³ (Fsp3) for Drug-Likeness

The fraction of sp³-hybridised carbon atoms (Fsp3) for the target compound is 0.833, as reported by Fluorochem based on the compound's structural formula (C₁₂H₂₂N₄: 10 sp³ carbons out of 12 total carbons) . This value is substantially higher than the mean Fsp3 of 0.47 calculated across 1,179 approved drugs and far exceeds the Fsp3 = 0.36 average observed for 2.2 million screening-collection molecules [1]. The des-cyclohexyl analog (C₆H₁₂N₄), lacking the saturated cyclohexane ring, has an Fsp3 of 0.50 (3 sp³ carbons out of 6 total carbons), representing a 1.67-fold difference [2]. High Fsp3 has been mechanistically linked to improved clinical success rates through reduced promiscuity (fewer off-target interactions), enhanced aqueous solubility at a given logP, and increased chemical novelty relative to flat aromatic screening decks [1].

Fraction sp³ (Fsp3)
Class-level
0.833
Enriches 3D character in libraries
vs. approved drug mean 0.47; des-cyclohexyl analog 0.50
Fsp3 Drug-likeness Three-dimensionality Clinical success probability

Rotatable Bond Flexibility: Linear vs. Branched Linker

The target compound possesses 4 rotatable bonds, compared to 3 rotatable bonds for the branched amine isomer 1-(3-cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1339897-69-6) and 3 rotatable bonds for the shorter ethyl-linker analog 2-(3-cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (CAS 1341769-56-9) [1][2][3]. The des-cyclohexyl analog also has only 3 rotatable bonds [4]. This one-bond difference, generated by the combination of the linear three-carbon linker and the absence of α-branching, increases the conformational degrees of freedom available to the terminal primary amine. The effect is quantifiable: each additional rotatable bond contributes approximately 3.4–4.7 kJ·mol⁻¹ of conformational entropy loss upon binding (ΔS_conf), meaning the target compound pays a marginally higher entropic penalty upon rigidification in a binding pocket compared to the branched isomer, but gains a larger conformational search space for induced-fit recognition—a property that is desirable in fragment-based drug discovery where flexible linkers often enable the exploration of adjacent sub-pockets [5].

Rotatable Bonds
Head-to-head
Target: 4 vs analogs: 3
Increases conformational search space
+1 bond vs branched, ethyl, des-cyclohexyl
Conformational flexibility Rotatable bonds Entropy Molecular recognition

Purity and Storage Stability Benchmarking

The target compound is commercially supplied at ≥98% purity by multiple independent vendors (Fluorochem, Chemscene), with storage specified as sealed in dry conditions at 2–8 °C . This purity specification is standardised across suppliers, reducing batch-to-batch variability risk. In contrast, the branched amine isomer is offered at 97% purity (AKSci, Fluorochem), and purity data for the des-cyclohexyl analog is vendor-reported at 95% . While a 1–3 percentage point purity difference may appear marginal, in the context of fragment screening where false positives from impurities can dominate hit lists at high concentrations (≥1 mM), a verified 98% purity specification reduces the probability of impurity-driven assay interference and simplifies hit triage workflows [1]. Additionally, the defined 2–8 °C storage requirement provides an operational specification absent for several comparator compounds, enabling procurement teams to plan cold-chain logistics and avoid stock degradation that could confound biological assay reproducibility.

Purity & Storage
Specification review
≥98%, 2–8°C sealed dry
Reduces batch-dependent assay noise
Comparators: 95–97%; defined cold-chain absent
Chemical purity Storage stability Procurement specification Reproducibility

3-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine: Research and Industrial Applications


Fragment-Based Drug Discovery Library Enrichment

The compound's Fsp3 of 0.833 places it in the top percentile of commercially available triazole building blocks for three-dimensional character, directly addressing the 'flatland' bias identified in historical screening collections [1]. Procurement of this compound for fragment libraries introduces a saturated cyclohexyl-triazole core with a flexible primary amine linker—an architectural combination that is systematically underrepresented in standard diversity sets yet associated with improved clinical attrition rates [2]. The measured XLogP3 of 1.9 ensures compatibility with biochemical assay conditions (≤1% DMSO, aqueous buffer) while maintaining sufficient lipophilicity for membrane target engagement.

CNS Penetrant Lead SAR Studies

The XLogP3 value of 1.9, combined with low TPSA (56.7 Ų) and a single hydrogen bond donor, positions this compound within the favourable physicochemical envelope for CNS drug candidates (CNS MPO desirability window) [1]. In SAR campaigns targeting GPCRs, ion channels, or enzymes expressed in the central nervous system, this compound can serve as a cyclohexyl-containing comparator to probe the lipophilic tolerance of the target binding pocket, with the des-cyclohexyl (XLogP3 −0.3) and isopropyl (XLogP3 0.9) analogs providing incremental lipophilicity titration points [2]. The linear propan-1-amine side chain further allows systematic linker-length SAR when paired with the ethyl-linker analog (XLogP3 1.6, 3 rotatable bonds).

PROTAC Linker Optimization

The 4-rotatable-bond primary amine side chain provides a well-defined vector for amide or sulfonamide conjugation to E3 ligase recruiting elements (e.g., VHL or CRBN ligands) without introducing stereochemical complexity at the point of attachment [1]. In head-to-head comparison, the branched amine analog (3 rotatable bonds, α-substituted) restricts the conformational sampling of the conjugated PROTAC and may preclude productive ternary complex geometries, while the ethyl-linker analog (3 rotatable bonds, shorter reach) limits the permissible distance between the triazole core and the ligase-binding moiety [2]. The combination of high Fsp3 (reduced non-specific binding) and a well-characterised purity specification (≥98%) further supports reproducible PROTAC degradation efficiency measurements across independent laboratories .

Agrochemical Triazole Fungicide Diversification

The 1,2,4-triazole nucleus is the core pharmacophore of multiple commercial agricultural fungicides (e.g., tebuconazole, propiconazole), which target fungal CYP51 (lanosterol 14α-demethylase) [1]. The target compound introduces a cyclohexyl substituent at the triazole 3-position—an uncommon structural variation in the agrochemical patent landscape relative to the prevalent phenyl and tert-butyl substituents—while the primary amine provides a synthetic handle for late-stage diversification into carboxamide, sulfonamide, or urea derivatives [2]. The defined 2–8 °C storage condition and ≥98% purity specification support reproducible greenhouse and field-trial formulation preparation where impurity-driven phytotoxicity must be excluded .

Application
Selection Property
Validation Focus
Fragment library enrichment
High sp³ core
3D diversity benchmarking
CNS lead SAR
CNS-compatible lipophilicity
MPO desirability window scoring
PROTAC linker design
Linear flexible amine
Conformational sampling evaluation
Agrochemical diversification
Cyclohexyl-triazole scaffold
CYP51 inhibition screening
Quote Request

Request a Quote for 3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.